Studies have investigated the potential antimicrobial properties of 1,8-DMAQ against various bacteria and fungi. Some studies have shown that 1,8-DMAQ exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli. [, ] However, further research is needed to confirm these findings and understand the mechanisms of action.
1,8-DMAQ has also been studied for its potential antioxidant properties. In vitro studies suggest that 1,8-DMAQ may have free radical scavenging activity, which could contribute to its potential health benefits. [] However, more research is required to elucidate the in vivo effects of 1,8-DMAQ and its potential applications as an antioxidant.
Some studies have explored the potential of 1,8-DMAQ to inhibit specific enzymes. For example, one study investigated the inhibitory effect of 1,8-DMAQ on tyrosinase, an enzyme involved in melanin production. [] The findings suggest that 1,8-DMAQ may have potential applications in skin lightening products, but further research is needed to confirm its efficacy and safety for this purpose.
1,8-Dimethoxyanthraquinone is an organic compound with the molecular formula . It belongs to the anthraquinone family, characterized by a three-ring structure comprising two benzene rings and a central quinone group. This compound appears as a reddish-orange crystalline powder and is notable for its use in various chemical applications, particularly in dye manufacturing and as an intermediate in organic synthesis. Its unique structure allows it to participate in a variety of
Several methods exist for synthesizing 1,8-dimethoxyanthraquinone:
1,8-Dimethoxyanthraquinone has diverse applications:
Studies on the interactions of 1,8-dimethoxyanthraquinone with various biological systems have revealed insights into its mechanism of action. For instance:
1,8-Dimethoxyanthraquinone shares structural similarities with several other compounds within the anthraquinone family. Here are some notable comparisons:
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| 1,8-Dihydroxyanthraquinone | High | Exhibits strong dyeing properties |
| Dantron (1,8-Dihydroxy-9,10-anthracenedione) | Moderate | Known for laxative effects |
| 1,5-Dimethoxyanthraquinone | Moderate | Different substitution pattern affects reactivity |
| 1-Aminoanthraquinone | Low | Exhibits different biological activities |
The uniqueness of 1,8-dimethoxyanthraquinone lies in its specific substitution pattern which influences its reactivity and biological activity compared to these similar compounds. Its methoxy groups provide distinct electronic properties that enhance its utility in dye chemistry and medicinal applications .
1,8-Dimethoxyanthraquinone represents a significant member of the anthraquinone family of organic compounds, characterized by its distinctive molecular formula of C₁₆H₁₂O₄ and a molecular weight of 268.26 grams per mole [1] [5] [20]. The compound is systematically named as 1,8-dimethoxyanthracene-9,10-dione according to International Union of Pure and Applied Chemistry nomenclature conventions [1]. This compound is officially registered under the Chemical Abstracts Service registry number 6407-55-2 and is catalogued in the PubChem database with the compound identifier 80827 [1] [23].
The molecular structure of 1,8-dimethoxyanthraquinone is defined by its International Chemical Identifier as InChI=1S/C16H12O4/c1-19-11-7-3-5-9-13(11)16(18)14-10(15(9)17)6-4-8-12(14)20-2/h3-8H,1-2H3, which provides a standardized representation of its atomic connectivity [1]. The corresponding InChI Key, QCSZITHNACKGTF-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical informatics applications [1]. The Simplified Molecular Input Line Entry System notation for this compound is COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC, which describes the molecular structure in a linear text format [1].
The fundamental structural architecture of 1,8-dimethoxyanthraquinone is built upon the anthracene backbone, which constitutes a polycyclic aromatic hydrocarbon system comprising three fused benzene rings arranged in a linear configuration [10] [15]. The anthraquinone core structure features two ketone functional groups positioned at the 9 and 10 carbon atoms of the central ring, creating the characteristic 9,10-anthracenedione framework that defines this class of compounds [10] [15].
The essential structure of anthraquinones, represented by the formula C₁₄H₈O₂, forms the basis for numerous derivatives through substitution of hydrogen atoms with various functional groups [10]. In the case of 1,8-dimethoxyanthraquinone, the parent anthraquinone structure is modified by the addition of two methoxy groups (-OCH₃) at the 1 and 8 positions of the aromatic ring system [1] [20]. This substitution pattern creates a symmetrical arrangement of electron-donating substituents that significantly influences the compound's chemical and physical properties.
1,8-Dimethoxyanthraquinone belongs to the broader classification of quinones, which are organic compounds formally derived from aromatic compounds through the conversion of an even number of carbon-hydrogen groups into carbon-oxygen double bonds [12]. More specifically, this compound is classified as an anthraquinone, representing the largest group of naturally occurring quinones that contain the 9,10-dioxoanthracene structural motif [9] [10].
Anthraquinones are distinguished from other quinone types such as benzoquinones and naphthoquinones by their tricyclic aromatic framework and the specific positioning of their carbonyl groups [12] [15]. The anthraquinone family encompasses over 700 described molecules, with derivatives differing primarily in the nature and position of substituents that replace hydrogen atoms on the basic structure [9]. These substituents commonly include hydroxyl groups, methyl groups, methoxy groups, hydroxymethyl groups, formyl groups, carboxyl groups, or more complex molecular fragments [10].
The methoxy substituents in 1,8-dimethoxyanthraquinone occupy the 1 and 8 positions of the anthracene ring system, creating a specific substitution pattern that influences both the electronic properties and the molecular geometry of the compound [1] [20]. The 1,8-substitution pattern represents a peri-arrangement, where the substituents are positioned on adjacent rings but in close spatial proximity due to the fused ring geometry.
The presence of methoxy groups at these positions introduces electron-donating character to the aromatic system through both inductive and resonance effects [14]. The methoxy functional groups consist of a methyl group (-CH₃) bonded to an oxygen atom, which in turn is connected to the aromatic ring through a carbon-oxygen single bond [1]. This arrangement allows for partial delocalization of electron density from the oxygen lone pairs into the aromatic system, thereby modifying the electronic distribution within the molecule.
The physical properties of 1,8-dimethoxyanthraquinone reflect its aromatic quinone structure and the influence of the methoxy substituents [5] [20]. The compound exhibits a melting point of 223 degrees Celsius, indicating substantial intermolecular forces and molecular stability [5] [20]. The predicted boiling point of approximately 462.1 degrees Celsius with an uncertainty of plus or minus 45.0 degrees Celsius demonstrates the compound's thermal stability and relatively high molecular weight [5] [20].
The predicted density of 1,295 grams per cubic centimeter with an uncertainty of plus or minus 0.06 grams per cubic centimeter indicates that the compound is denser than water, which is consistent with its aromatic structure and the presence of oxygen-containing substituents [5] [20]. The compound demonstrates insolubility in water, which is characteristic of aromatic compounds with limited hydrogen bonding capability and predominantly hydrophobic character [5] [20].
The aromatic quinone structure of 1,8-dimethoxyanthraquinone gives rise to distinctive spectroscopic properties that enable its identification and characterization through various analytical techniques [26]. The conjugated aromatic system with electron-donating methoxy substituents typically exhibits characteristic absorption in the ultraviolet-visible region of the electromagnetic spectrum, with bathochromic shifts relative to unsubstituted anthraquinone due to the electron-donating nature of the methoxy groups [26].
The compound's molecular structure can be confirmed through nuclear magnetic resonance spectroscopy, where the aromatic protons and the methoxy groups produce characteristic signals that reflect their chemical environments [33] [35]. The symmetrical substitution pattern of 1,8-dimethoxyanthraquinone results in simplified spectra compared to asymmetrically substituted derivatives, as equivalent positions produce identical signals.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂O₄ [1] |
| Molecular Weight (g/mol) | 268.26 [1] [5] |
| IUPAC Name | 1,8-dimethoxyanthracene-9,10-dione [1] |
| CAS Registry Number | 6407-55-2 [1] [20] |
| PubChem CID | 80827 [1] |
| Melting Point (°C) | 223 [5] [20] |
| Boiling Point (°C) | 462.1±45.0 (Predicted) [5] [20] |
| Density (g/cm³) | 1.295±0.06 (Predicted) [5] [20] |
| Water Solubility | Insoluble [5] [20] |
| Classification Category | Description |
|---|---|
| Chemical Class | Anthraquinone derivative [9] [10] |
| Functional Group Classification | Quinone (aromatic diketone) [10] [12] |
| Aromatic System | Polycyclic aromatic hydrocarbon [10] |
| Ring System | Tricyclic system (anthracene backbone) [15] |
| Quinone Type | 9,10-anthraquinone [10] [15] |
| Substituent Type | Methoxy groups (-OCH₃) [1] |
| Substituent Positions | Positions 1 and 8 [1] |
| Number of Substituents | Two methoxy substituents [1] |
The molecular geometry of 1,8-dimethoxyanthraquinone is largely dictated by the planar nature of the anthracene backbone, which maintains aromatic character through delocalized pi-electron systems across the three fused rings [26] [27]. The quinone functionality introduces slight deviations from perfect planarity due to the sp² hybridization of the carbonyl carbon atoms and the associated bond angles.
The methoxy substituents at positions 1 and 8 can adopt different conformational orientations relative to the aromatic plane, with the preferred conformation influenced by steric interactions, electronic effects, and potential intramolecular interactions [27]. Crystal structure studies of related anthraquinone derivatives demonstrate that substitution patterns significantly influence molecular packing and intermolecular interactions in the solid state [26] [27].
The electronic structure of 1,8-dimethoxyanthraquinone features an extended conjugated system that encompasses the entire tricyclic framework and incorporates contributions from the methoxy substituents [26]. The presence of electron-donating methoxy groups at the 1 and 8 positions modifies the electron density distribution within the aromatic system, typically increasing electron density on the aromatic rings and potentially affecting the electrophilicity of the quinone carbonyl groups [14].
The International Union of Pure and Applied Chemistry designates the compound’s systematic name as 1,8-dimethoxyanthracene-9,10-dione [1].
This name indicates two methoxy substituents at positions 1 and 8 on the anthracene ring and two keto (dione) groups at positions 9 and 10, defining the anthraquinone core.
Early dye‐chemistry and research literature adopted several non-systematic labels. Commonly encountered full-length alternatives include 9,10-anthracenedione, 1,8-dimethoxy-; Dimethyldanthrone; United States National Cancer Institute screening compound 30460; and European Community inventory name Anthraquinone, 1,8-dimethoxy- [2] [3]. These names persist in catalogues and regulatory listings because they map directly to the same Chemical Abstracts Service record.
| Synonym (full wording) | Context of use | Source |
|---|---|---|
| 9,10-Anthracenedione, 1,8-dimethoxy- | Regulatory inventories | [1] |
| 1,8-Dimethoxy-9,10-anthracenedione | Analytical chemistry texts | [2] |
| Dimethyldanthrone | Historical dye chemistry | [3] |
| United States National Cancer Institute Compound 30460 | Biomedical screening libraries | [1] |
| European Community substance name: Anthraquinone, 1,8-dimethoxy- | EINECS entry | [2] |
A combination of international registries ensures unambiguous digital identification.
| Identifier | Numeric or alphanumeric value | Maintaining authority | Source |
|---|---|---|---|
| Chemical Abstracts Service Registry Number | 6407-55-2 | Chemical Abstracts Service | [1] |
| European Community (EINECS) Number | 229-036-7 | European Chemicals Agency | [2] [1] |
| PubChem Compound Identifier | 80827 | United States National Center for Biotechnology Information | [1] |
| United States Food and Drug Administration Unique Ingredient Identifier | NPF2MDR3G2 | Food and Drug Administration | [1] |
| Environmental Protection Agency DSSTox Substance Identification | DTXSID7064314 | United States Environmental Protection Agency | [1] |
These canonical text representations support database searches, molecular modelling and cheminformatics workflows.
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C-16 H-12 O-4 | [2] [1] |
| Relative molecular mass | 268.26 grams per mole | [2] [1] |
| Exact monoisotopic mass | 268.074 atomic mass units | [1] |
| Crystalline melting point | Approximately 223 degrees Celsius (unpressurised) | [2] |
The name anthracene-9,10-dione denotes the classical anthraquinone skeleton in which the central aromatic ring of anthracene carries two opposing carbonyl groups [4]. Substituent numbering follows International Union of Pure and Applied Chemistry rules: positions 1 and 8 are para to each other on the terminal aromatic rings, explaining the descriptor “dimethoxy” for the two methoxy substituents [1].